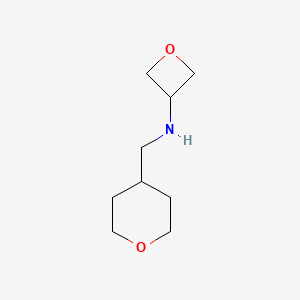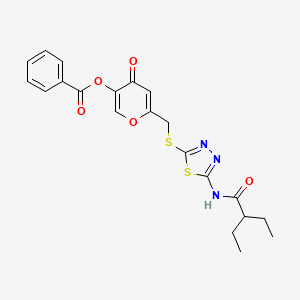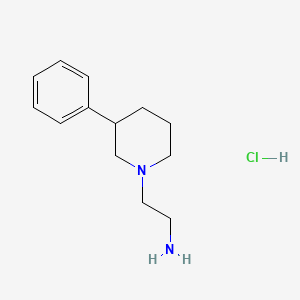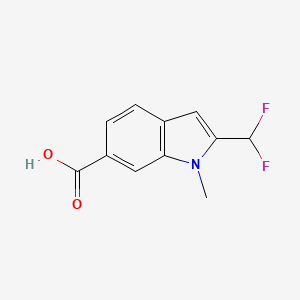![molecular formula C19H19ClN4O3S B2504648 1-((3-chlorophenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 847335-95-9](/img/structure/B2504648.png)
1-((3-chlorophenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-((3-chlorophenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline" is a nitrogen-containing heterocyclic molecule. This class of compounds is significant due to their diverse biological activities and their use in various chemical reactions. The structure of the compound suggests that it is a derivative of imidazoquinoxaline, which is a fused heterocycle containing both imidazole and quinoxaline moieties.
Synthesis Analysis
The synthesis of imidazoquinoxaline derivatives can be approached through retrosynthetic analysis, as described in the first paper. The paper outlines a method for preparing such compounds by reacting 3-(α-chlorobenzyl)-1,2-dihydroquinoxalin-2-one with reagents like potassium thiocyanate or isocyanate, which act as synthetic equivalents for two-membered N-C+ building blocks . Although the specific compound is not directly mentioned, the described methodology could potentially be adapted for its synthesis by incorporating the appropriate sulfonyl and methoxypropyl substituents at the relevant positions on the imidazoquinoxaline core.
Molecular Structure Analysis
The molecular structure of the compound is likely complex, with multiple functional groups attached to the imidazoquinoxaline framework. The presence of a sulfonyl group attached to the 3-chlorophenyl ring and a methoxypropyl group suggests potential sites for further chemical modification or interaction with biological targets. The imidazoquinoxaline core itself is a rigid planar system, which can influence the compound's binding affinity to various enzymes or receptors.
Chemical Reactions Analysis
The second paper provides insight into the chemical reactivity of quinoxaline derivatives, although it does not specifically address the compound . It describes a one-pot synthesis method involving dimethyl sulfoxide (DMSO) as both a reactant and solvent, leading to the formation of various N-heterocycle-fused quinoxalines. This suggests that the compound "1-((3-chlorophenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline" could potentially undergo similar reactions in the presence of DMSO, leading to the formation of new derivatives with potentially interesting properties.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of the specific compound , we can infer some general characteristics based on the structure and known properties of related compounds. The imidazoquinoxaline derivatives are typically characterized by their high thermal stability and potential for diverse electronic properties due to their extended conjugated systems. The presence of the sulfonyl and methoxypropyl groups would likely affect the compound's solubility, boiling point, and melting point, as well as its potential interactions with biological molecules.
Applications De Recherche Scientifique
Liver X Receptor Agonists
A study demonstrated that modifying a quinoline with an imidazo[1,2-a]pyridine, incorporating a [3-(sulfonyl)aryloxyphenyl] side chain, resulted in high-affinity ligands for liver X receptors (LXR). These compounds showed good agonist potency and efficacy in LXR activity assays, suggesting potential applications in modulating cholesterol metabolism and inflammation (Robert R. Singhaus et al., 2010).
Antibacterial Activity
Research on the green synthesis of novel quinoxaline sulfonamides revealed their antibacterial properties against Staphylococcus spp. and Escherichia coli. This highlights their potential application in developing new antibacterial agents (S. Alavi et al., 2017).
Antioxidative Effects
Synthesis of N-heterocycle-fused Quinoxalines
An efficient and green method for synthesizing N-heterocycle-fused quinoxalines using dimethyl sulfoxide as both a reactant and a solvent has been reported. This approach could be applied in synthesizing a wide range of quinoxaline derivatives for various scientific applications (C. Xie et al., 2017).
Corrosion Inhibition
Quinoxaline derivatives have been investigated as corrosion inhibitors for mild steel in acidic media, indicating their potential application in protecting metals from corrosion. Computational and electrochemical analyses showed high inhibition efficiency, suggesting their utility in industrial applications (V. Saraswat & M. Yadav, 2020).
Orientations Futures
Quinoxalines have been a subject of extensive research due to their wide range of applications . Future research may focus on the development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups . The potential applications of “1-((3-chlorophenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline” in various fields could also be explored.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-1-(3-methoxypropyl)-2H-imidazo[4,5-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3S/c1-27-11-5-10-23-13-24(28(25,26)15-7-4-6-14(20)12-15)19-18(23)21-16-8-2-3-9-17(16)22-19/h2-4,6-9,12H,5,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQJMEFVJBTLMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CN(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-chlorophenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-ethoxyphenyl)-8-fluoro-5-(3-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2504567.png)
![Methyl 4-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylcarbamoyl)benzoate](/img/structure/B2504569.png)
![3'-(4-Ethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2504572.png)

![(3-Bromo-4-fluorophenyl)-[(4-methyl-1,3-thiazol-2-yl)methyl]cyanamide](/img/structure/B2504577.png)

![4-((4-(Benzo[d]thiazol-2-yl)phenyl)sulfonyl)morpholine](/img/structure/B2504579.png)


![3-[(3-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2504583.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2504586.png)
